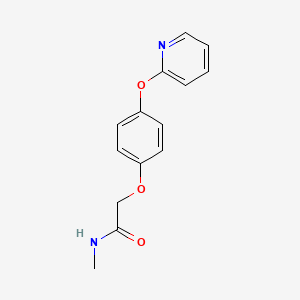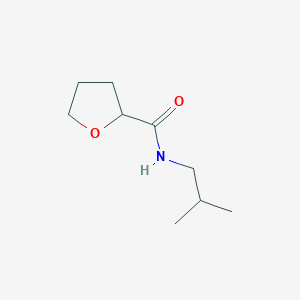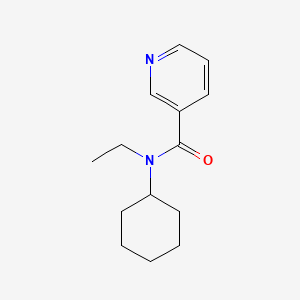![molecular formula C14H16N2O B7540124 N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name 'CCT251545' and is a potent inhibitor of the protein kinase PAK4.
作用机制
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is a potent inhibitor of the protein kinase PAK4. PAK4 is a serine/threonine kinase that plays a critical role in various cellular processes such as cell proliferation, migration, and survival. By inhibiting PAK4, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide disrupts these cellular processes and leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has also been found to inhibit the migration and invasion of cancer cells by targeting the Rho GTPase pathway.
实验室实验的优点和局限性
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has several advantages for lab experiments. It is a potent inhibitor of PAK4 and has been shown to have significant anti-cancer activity in various cancer cell lines. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in a pure form through simple purification techniques such as column chromatography or recrystallization.
However, there are also limitations for lab experiments involving N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide. It is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been found to be highly toxic to normal cells at high concentrations, which may limit its therapeutic potential.
未来方向
There are several future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide. One potential direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide on human health and to develop safer and more effective derivatives of this compound.
合成方法
The synthesis of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide involves the reaction of 4-bromo-2-cyanobenzyl bromide with cyclopropanecarboxamide in the presence of a base such as potassium carbonate or sodium hydride. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain a pure form of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide.
科学研究应用
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth and proliferation of cancer cells by targeting the protein kinase PAK4, which is known to play a critical role in the development and progression of cancer. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,9-15)11-5-7-12(8-6-11)16-13(17)10-3-4-10/h5-8,10H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMZPYJHLCBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)

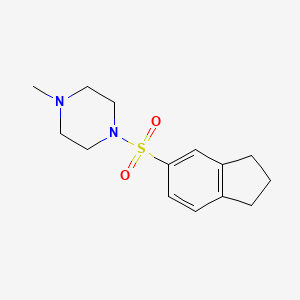
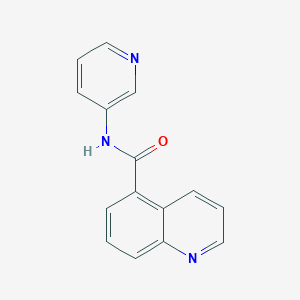
![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)



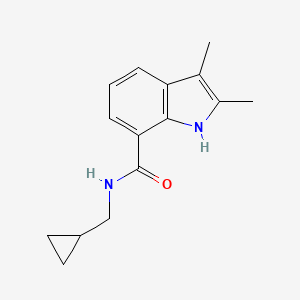
![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
